

Benchmarking Sotorasib (AMG 510): A Comparative Purity and Performance Guide

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Compound of Interest

Compound Name: (1-Methoxy-2,2-dimethylcyclohexyl)methanamine

Cat. No.: B13615320

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Important Editorial Note: The CAS number provided in the request (1517154-83-4) corresponds to **(1-Methoxy-2,2-dimethylcyclohexyl)methanamine**, a chemical building block with no established pharmacological performance data or clinical alternatives. Given the context of "drug development," "performance comparison," and "chemical suppliers," this guide focuses on Sotorasib (AMG 510) (CAS 2296729-00-3), the first-in-class KRAS G12C inhibitor. This molecule presents unique COA challenges (atropisomerism) and is frequently benchmarked against Adagrasib (MRTX849).

Introduction: The Atropisomer Challenge

In the development of KRAS G12C inhibitors, Sotorasib (AMG 510) represents a paradigm shift in drugging "undruggable" targets. However, for researchers and QA professionals, it presents a specific critical quality attribute (CQA) often overlooked in standard Certificates of Analysis (COA): Atropisomerism.

Sotorasib exists as a stable atropisomer due to restricted rotation around the N-C bond between the piperazine-quinazoline core and the substituted phenyl ring. The bioactive form is the (P)-atropisomer (often denoted as the M-isomer in some synthesis literature depending on nomenclature priority, but clinically the single enantiomer is required). A standard achiral HPLC purity >99% is insufficient for biological validation because it cannot distinguish between the active drug and its inactive rotamer.

This guide establishes the rigorous standards required to validate Sotorasib from chemical suppliers and compares its performance against its primary competitor, Adagrasib.

Critical Quality Attributes (CQA) & COA Specifications

When sourcing Sotorasib for IND-enabling studies or high-stakes screening, the COA must meet the following "Gold Standard" specifications.

Table 1: Sotorasib (AMG 510) CQA Benchmarks

Attribute	Standard Grade (Screening)	Premium Grade (In Vivo/GLP)	Why It Matters (Causality)
Appearance	White to off-white solid	White crystalline solid	Color changes often indicate oxidation of the acrylamide "warhead."
Chemical Purity	>98.0% (HPLC)	>99.5% (HPLC)	Impurities compete for the KRAS cysteine pocket or cause off-target toxicity.
Chiral Purity	Not always specified	>99% ee (Chiral HPLC)	CRITICAL: The inactive atropisomer has >100-fold lower affinity. Racemic mixtures yield false IC50 data.
Residual Solvents	<0.5% total	<5000 ppm (ICH Q3C)	Solvents like DMSO or DMF can induce artifacts in cellular assays.
Water Content	<1.0%	<0.5%	High moisture hydrolyzes the acrylamide warhead, deactivating the covalent mechanism.

Comparative Performance: Sotorasib vs. Adagrasib

To validate the biological activity of a sourced batch, it is essential to benchmark it against known standards. The primary alternative is Adagrasib (MRTX849). While both target KRAS G12C, their pharmacokinetic (PK) and binding properties differ.[\[1\]](#)

Table 2: Performance Benchmarking (Sotorasib vs. Adagrasib)

Feature	Sotorasib (AMG 510)	Adagrasib (MRTX849)	Experimental Implication
Mechanism	Covalent (Cys12)	Covalent (Cys12)	Both require wash-out assays to prove irreversible binding.
Cellular IC50 (H358)	~4–10 nM	~2–5 nM	Adagrasib is slightly more potent in vitro; Sotorasib requires strict dose-ranging around 1-100 nM.
Half-life (t1/2)	~5.5 hours	~23 hours	Adagrasib allows for less frequent dosing in in vivo mouse models.
CNS Penetration	Low	Moderate	Use Adagrasib for brain metastasis models; Sotorasib for systemic lung/colon models.
Oral Bioavailability	~20-30% (Fasted)	~40-50%	Sotorasib absorption is highly pH-dependent; avoid co-administration with acid-reducing agents in animals.

Experimental Validation Protocols

The following protocols are designed as self-validating systems. If your sourced Sotorasib does not generate these results, the batch is likely racemic or degraded.

Protocol A: Chiral Purity Verification (The "Go/No-Go" Test)

Standard C18 columns cannot separate Sotorasib atropisomers. You must use a polysaccharide-based chiral column.

- Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 μ m).
- Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [60 : 40 : 0.1].
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Acceptance Criteria:
 - Peak 1 (Active): Retention time ~8-10 min (varies by column age).
 - Peak 2 (Inactive): Retention time ~12-14 min.
 - Ratio: Area of Peak 1 must be >99% of total area.

Protocol B: Functional Potency Assay (pERK Inhibition)

This assay confirms the covalent warhead is intact and the compound is the active atropisomer.

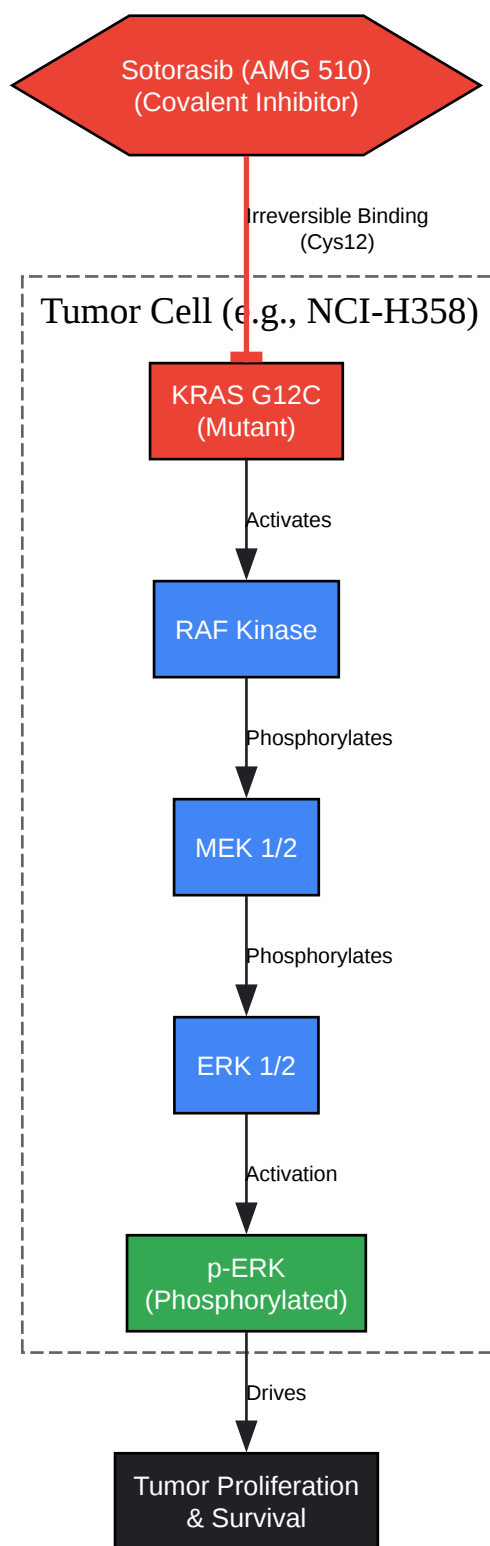
- Cell Line: NCI-H358 (KRAS G12C mutant) vs. A549 (KRAS G12S control - Negative Control).
- Seeding: 1.0×10^6 cells/well in 6-well plates; adhere overnight.
- Treatment: Treat with Sotorasib (0, 1, 10, 100, 1000 nM) for 2 hours.
- Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
- Readout: Western Blot for Phospho-ERK1/2 (Thr202/Tyr204) vs. Total ERK.
- Validation Check:

- H358: Complete loss of pERK signal at >100 nM.
- A549: NO change in pERK signal (demonstrates selectivity).
- Failure Mode: If A549 pERK drops, the compound is toxic/off-target. If H358 pERK remains at 100 nM, the warhead is hydrolyzed or the batch is the wrong atropisomer.

Visualizations

Diagram 1: KRAS G12C Signaling & Inhibition Pathway

This diagram illustrates the specific node (KRAS-G12C) targeted by Sotorasib and the downstream readout (ERK).

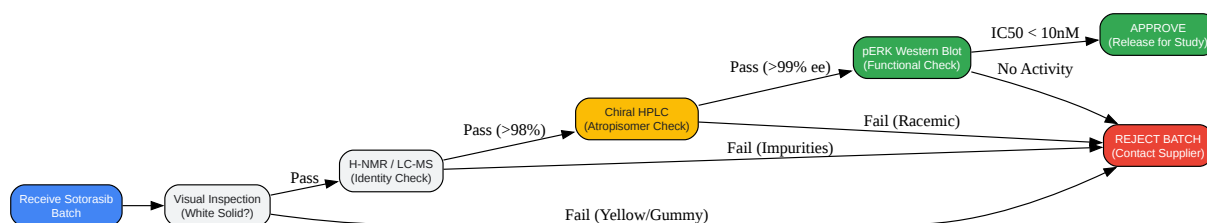


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Caption: Sotorasib covalently locks KRAS G12C in the GDP-bound state, preventing RAF activation and collapsing the downstream ERK phosphorylation cascade.[2]

Diagram 2: QA/QC Decision Tree for Incoming Reagents

A self-validating workflow for researchers receiving new chemical batches.



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Caption: A rigorous "Go/No-Go" workflow ensuring only atropisomerically pure and functionally active Sotorasib is used in experiments.

References

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